2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with phenylethyl and trifluoromethylphenyl substituents
Preparation Methods
The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with phenylethylamine, followed by acylation with trifluoromethylphenyl acetic acid. The reaction conditions often require the use of catalysts and solvents such as acetic anhydride and dimethylformamide to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl and trifluoromethylphenyl groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and yields .
Scientific Research Applications
2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a PARP-1 inhibitor, which is significant in cancer therapy due to its role in DNA repair mechanisms.
Biological Research: The compound’s interactions with various enzymes and proteins make it a valuable tool in studying biochemical pathways.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PARP-1 (Poly ADP-ribose polymerase 1), a key enzyme involved in DNA repair. By inhibiting PARP-1, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death. This mechanism is particularly useful in combination with other DNA-damaging agents in cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and PARP-1 inhibitors such as Olaparib and Rucaparib. Compared to these compounds, 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exhibits unique structural features that may offer advantages in terms of specificity and potency .
Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C24H19F3N4O3 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H19F3N4O3/c25-24(26,27)18-10-4-5-11-19(18)29-20(32)15-31-21-17(9-6-13-28-21)22(33)30(23(31)34)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,29,32) |
InChI Key |
HWWWCPHCJCSGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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